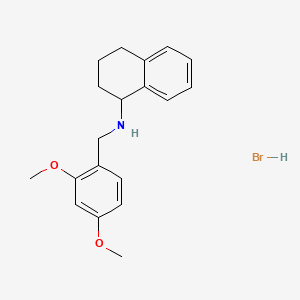

N-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide

Description

N-(2,4-Dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide is a substituted tetrahydro-naphthalenamine derivative characterized by a 2,4-dimethoxybenzyl group attached to the amine moiety of the tetrahydronaphthalene scaffold. For instance, N-(4-methoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide (CAS 332108-04-0) has a molecular formula of C₁₈H₂₁NO·HBr and a molar mass of 267.37 g/mol (neutral form) . The 2,4-dimethoxy substitution likely enhances steric bulk and electronic effects compared to mono-substituted derivatives, influencing solubility, crystallinity, and pharmacological activity.

Properties

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2.BrH/c1-21-16-11-10-15(19(12-16)22-2)13-20-18-9-5-7-14-6-3-4-8-17(14)18;/h3-4,6,8,10-12,18,20H,5,7,9,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPGWXLMYGIERI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC2CCCC3=CC=CC=C23)OC.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide typically involves multiple steps One common method includes the protection of functional groups, followed by selective reactions to introduce the desired substituentsThe final step often involves the deprotection of the amine group and the formation of the hydrobromide salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

N-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role in modulating neurotransmitter systems.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- Stereochemistry : Unlike sertraline, which has a rigid cis-(1S,4S) configuration critical for serotonin reuptake inhibition, the target compound’s stereochemical preferences are unclear but may influence receptor binding .

Pharmacological and Metabolic Profiles

- Sertraline : Binds selectively to serotonin transporters (Ki = 0.29 nM), with extensive metabolism via N-demethylation and glucuronidation . The N-desmethyl metabolite is 10-fold less potent .

- Target Compound : The 2,4-dimethoxybenzyl group may reduce blood-brain barrier penetration compared to sertraline’s dichlorophenyl group, but this requires experimental validation.

Biological Activity

N-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide is a chemical compound with a complex structure that has attracted attention in various fields of research, particularly in medicinal chemistry and pharmacology. This compound features a tetrahydro-1-naphthalenamine core substituted with a 2,4-dimethoxybenzyl group, which enhances its biological activity and solubility. The hydrobromide salt form improves its stability and makes it suitable for diverse applications.

- IUPAC Name : N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine; hydrobromide

- Molecular Formula : C19H24BrNO2

- CAS Number : 1609407-35-3

- Molecular Weight : 392.29 g/mol

Structure

The structure of this compound can be represented as follows:

This compound is primarily studied for its potential interactions with various biological targets:

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems such as serotonin and dopamine pathways. Its structural similarity to known psychoactive compounds implies potential roles in mood regulation and cognitive enhancement.

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. This interaction could lead to significant therapeutic effects in conditions like depression or anxiety.

- Antioxidant Properties : Some studies have indicated that derivatives of tetrahydronaphthalenamines exhibit antioxidant activity. This property could be beneficial in mitigating oxidative stress-related diseases.

Toxicity and Safety Profile

While specific toxicity data for this compound is not extensively documented, related compounds have shown varying degrees of safety profiles. Standard toxicological assessments should be conducted to evaluate the safety of this compound in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.